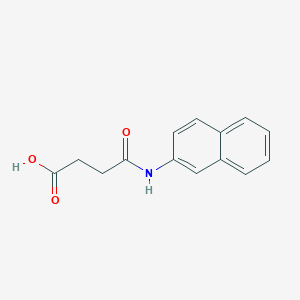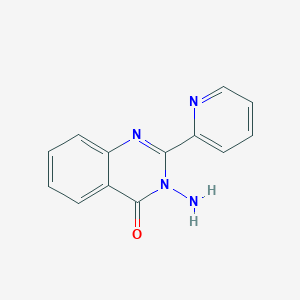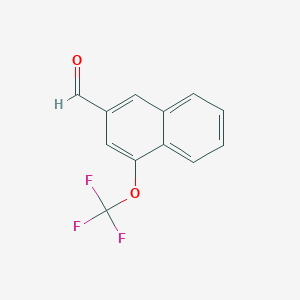
1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which also bears a carboxaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by the formylation of the resulting compound. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through various strategies, including the use of trifluoromethyl ethers and trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using optimized reagents and conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 1-(Trifluoromethoxy)naphthalene-3-carboxylic acid.
Reduction: 1-(Trifluoromethoxy)naphthalene-3-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-3-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethoxy)naphthalene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(Trifluoromethoxy)naphthalene-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Propriétés
Formule moléculaire |
C12H7F3O2 |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
4-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-7H |
Clé InChI |
YNVVTGCOCUQMQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)
![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)
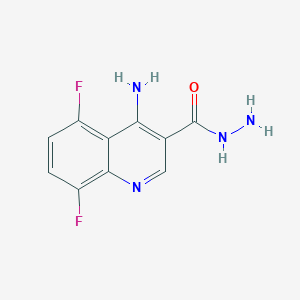
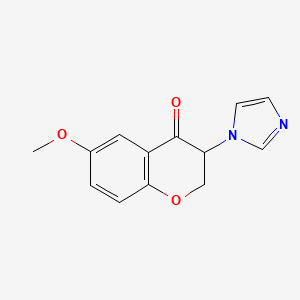
![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
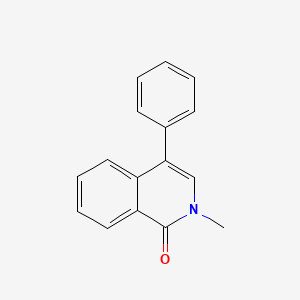

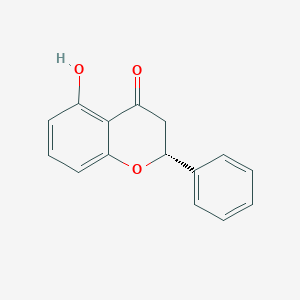
![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)



